molecular formula C29H32ClN3O8 B12693360 (E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline CAS No. 83658-65-5

(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline

Cat. No.: B12693360
CAS No.: 83658-65-5
M. Wt: 586.0 g/mol
InChI Key: XPXGJLTUWZNUQO-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline typically involves multiple steps, including the formation of the isoquinoline core, chlorination, and the introduction of the piperazine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline include other isoquinoline derivatives and compounds with piperazine moieties. Examples include:

  • 5-chloro-1-phenyl-3,4-dihydroisoquinoline
  • 4-methylpiperazine derivatives

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

83658-65-5

Molecular Formula

C29H32ClN3O8

Molecular Weight

586.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C21H24ClN3.2C4H4O4/c1-24-10-12-25(13-11-24)15-17-14-19-18(8-5-9-20(19)22)21(23-17)16-6-3-2-4-7-16;2*5-3(6)1-2-4(7)8/h2-9,17H,10-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

XPXGJLTUWZNUQO-LVEZLNDCSA-N

Isomeric SMILES

CN1CCN(CC1)CC2N=C(C3=C(C2)C(=CC=C3)Cl)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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